molecular formula C12H14O3 B8545778 Ethyl 2,3-dihydrobenzo[1,2-b]furan-3-acetate

Ethyl 2,3-dihydrobenzo[1,2-b]furan-3-acetate

Cat. No. B8545778
M. Wt: 206.24 g/mol
InChI Key: MSAOPOSZUPMUBR-UHFFFAOYSA-N
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Patent
US05763444

Procedure details

To ethyl 4-(2-bromophenyloxy)but-2-enoate (6.10 g, 21.0 mmol) in benzene (200 mL) at reflux was added AIBN (0.07 g, 0.4 mmol) followed by dropwise addition of a benzene (~65 mL) solution containing tri-n-butyltin hydride (6.72 g, 23.1 mmol). After complete addition (one h) the reaction was refluxed an additional 2 h. The reaction was concentrated in vacuo and the residue treated with Et2O (~50 mL) and a 60% KF solution (~40 mL). The solution was stirred 14 h. The precipitate was removed by filtration and the Et2O phase decanted off. The remaining aqueous phase was extracted with Et2O (3×). The combined Et2O solutions were washed with saturated aqueous NaCl solution, dried with anhydrous MgSO4, filtered, and concentrated in vacuo. Silica gel chromatography (95:5 Hexane:EtOAc) afforded the title compound (4.12 g, 88%).
Name
ethyl 4-(2-bromophenyloxy)but-2-enoate
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
Name
Quantity
0.07 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:9][CH:10]=[CH:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].C([SnH](CCCC)CCCC)CCC>C1C=CC=CC=1.CC(N=NC(C#N)(C)C)(C#N)C>[O:8]1[CH2:9][CH:10]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]1=2

Inputs

Step One
Name
ethyl 4-(2-bromophenyloxy)but-2-enoate
Quantity
6.1 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)OCC=CC(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
6.72 g
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Step Three
Name
Quantity
0.07 g
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition (one h) the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed an additional 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with Et2O (~50 mL)
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
the Et2O phase decanted off
EXTRACTION
Type
EXTRACTION
Details
The remaining aqueous phase was extracted with Et2O (3×)
WASH
Type
WASH
Details
The combined Et2O solutions were washed with saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
O1C2=C(C(C1)CC(=O)OCC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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